AZ7550, chemically known as N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide, is an active metabolite of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). [, , , , ] AZ7550 is formed through the metabolism of osimertinib, primarily by the CYP3A enzyme family. [, ] It exhibits lower circulatory levels compared to osimertinib in patients undergoing treatment. [] While not directly administered as a drug itself, AZ7550 plays a significant role in scientific research, particularly in understanding the metabolic pathways and pharmacokinetic properties of osimertinib. [, , , , , , ]
AZ7550 is a significant active metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor developed by AstraZeneca Pharmaceuticals. Osimertinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) that harbors specific mutations in the EGFR gene. AZ7550 plays a crucial role in the pharmacological efficacy of osimertinib, exhibiting similar potency and efficacy against both mutant and wild-type EGFR.
AZ7550 is classified as a small molecule and is identified by its Chemical Abstracts Service (CAS) number 1421373-99-0. It is derived from the metabolic processing of osimertinib, which itself has the CAS number 1421373-65-0. The compound is part of a broader class of compounds known as tyrosine kinase inhibitors, specifically targeting the EGFR pathway, which is pivotal in the proliferation and survival of cancer cells.
AZ7550 can be synthesized through metabolic pathways involving osimertinib. The primary metabolic processes include oxidation, predominantly mediated by cytochrome P450 enzymes, particularly CYP3A, and dealkylation reactions. The synthesis can be monitored using advanced chromatographic techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), which allows for precise quantification of AZ7550 alongside its parent compound and other metabolites.
AZ7550 has a molecular formula of C27H31N7O2 and a molecular weight of approximately 485.59 g/mol. Its structure features multiple nitrogen atoms indicative of its amine groups, contributing to its activity as a kinase inhibitor. The compound's structural characteristics include:
The three-dimensional structure can be analyzed using various computational chemistry tools to predict its interactions with biological targets.
AZ7550 undergoes various chemical reactions primarily related to its metabolism. The key reactions include:
These reactions are essential for understanding the pharmacokinetics of AZ7550 and its role in drug metabolism.
AZ7550 exerts its pharmacological effects primarily through inhibition of the IGF1 receptor (Insulin-like Growth Factor 1 receptor), with an inhibitory concentration (IC50) value of approximately 1.6 µM. This inhibition disrupts signaling pathways that promote cell survival and proliferation in cancerous tissues. AZ7550's mechanism involves binding to the active site of the receptor, preventing substrate phosphorylation and subsequent downstream signaling.
AZ7550 displays several notable physical and chemical properties:
These properties are critical for understanding AZ7550's bioavailability and interaction with biological membranes.
AZ7550 is primarily utilized in cancer research, particularly in studies focused on EGFR-targeted therapies for lung cancer treatment. Its role as an active metabolite highlights its importance in enhancing the efficacy of osimertinib, making it a subject of interest for further pharmacological studies aimed at optimizing cancer treatment regimens.
Osimertinib undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP3A4), generating two principal bioactive metabolites: AZ5104 and AZ7550. Quantitative analyses reveal AZ7550 circulates at approximately 40-60% of osimertinib plasma concentrations in patients, establishing its clinical relevance. Unlike AZ5104 which exhibits amplified potency against wild-type EGFR (potentially contributing to toxicity), AZ7550 maintains a favorable selectivity profile akin to osimertinib itself—approximately 200-fold greater potency against sensitizing (L858R) and resistance (T790M) EGFR mutants versus wild-type receptors. This selectivity is crucial for mitigating dose-limiting toxicities while maintaining antitumor efficacy in EGFR-mutant NSCLC [1] [2] [7].
Table 1: Comparative Pharmacological Profile of Osimertinib and Its Major Metabolites
Compound | IC50 vs. EGFR L858R/T790M | IC50 vs. Wild-Type EGFR | Selectivity Ratio (WT/Mutant) | Primary Metabolic Pathway |
---|---|---|---|---|
Osimertinib | 1 nM | ~200 nM | ~200-fold | Parent Compound |
AZ5104 | 0.5 nM | ~50 nM | ~100-fold | N-demethylation (indole) |
AZ7550 | 1.2 nM | ~240 nM | ~200-fold | N-demethylation (side chain) |
Data compiled from enzyme activity assays and cellular proliferation studies [2] [5].
The metabolic conversion of osimertinib to AZ7550 follows a well-defined pathway: initial N-demethylation occurs at the tertiary amine within the N,N,N′-trimethylethylenediamine side chain, yielding a secondary amine derivative that retains the core anilino-pyrimidine structure essential for covalent EGFR binding. This biotransformation enhances water solubility while preserving target engagement capacity. In T790M-positive NSCLC models, AZ7550 demonstrates significant tumor growth suppression, achieving 80-90% inhibition in H1975 xenograft models at pharmacologically relevant concentrations. Critically, AZ7550 contributes to overcoming acquired resistance to first/second-generation TKIs by maintaining potent inhibition of the gatekeeper T790M mutation—a resistance mechanism present in >50% of patients progressing on earlier therapies [1] [2] [5].
Clinical evidence further supports AZ7550's therapeutic role. Blood concentration monitoring in osimertinib-treated patients reveals that higher combined osimertinib/AZ7550 levels correlate with prolonged progression-free survival (PFS; 26.5 vs. 17.9 months, p=0.058). This association persists despite AZ7550's lower plasma concentrations, suggesting pharmacologically meaningful target modulation. Unlike AZ5104—which demonstrates a narrower therapeutic window—AZ7550’s preserved mutant selectivity minimizes wild-type EGFR inhibition in skin and gastrointestinal tissues, potentially reducing off-target toxicity burdens during long-term therapy [7].
Beyond its EGFR inhibitory activity, AZ7550 exerts clinically relevant inhibition of insulin-like growth factor-1 receptor (IGF-1R) with an IC50 of 1.6 μM. This dual-targeting capability positions AZ7550 uniquely among osimertinib metabolites. Biochemical profiling across 280 human kinases reveals AZ7550's distinct off-target signature, with notable activity against MLK1 (IC50=88 nM), ACK1 (IC50=156 nM), ErbB4 (IC50=195 nM), and MNK2 (IC50=228 nM). While these potencies are lower than its primary EGFR inhibition, they become pharmacologically significant at therapeutic concentrations achieved during osimertinib dosing [3] [8] [9].
Table 2: AZ7550 Kinase Inhibition Profile (Select Targets)
Target Kinase | IC50 (nM) | Cellular Function | Therapeutic Relevance |
---|---|---|---|
EGFR (L858R/T790M) | 1.2 | Cell proliferation/survival | Primary oncogenic driver in NSCLC |
IGF-1R | 1,600 | Metabolic signaling, anti-apoptosis | Resistance pathway, metastasis |
MLK1 | 88 | Stress-activated JNK pathway | Inflammation, tumor microenvironment |
ACK1 | 156 | Growth factor receptor endocytosis | SRC-mediated oncogenesis |
ErbB4 | 195 | Neural/cardiac development | Potential compensatory signaling |
MNK2 | 228 | eIF4E phosphorylation, mRNA translation | Protein synthesis regulation |
Kinase inhibition data derived from biochemical assays [3] [8] [9].
The functional interplay between EGFR and IGF-1R signaling creates therapeutic vulnerabilities exploitable by AZ7550. These receptors form heterodimers and engage in extensive cross-talk: IGF-1R activation phosphorylates EGFR via SRC-family kinases, while EGFR blockade triggers compensatory IGF-1R upregulation—a well-documented resistance mechanism in NSCLC and esophageal squamous cell carcinoma (ESCC). AZ7550 disrupts this reciprocal signaling; in ESCC models, co-inhibition of EGFR and IGF-1R by AZ7550-containing regimens yields synergistic anti-proliferative effects (combination index <0.7), significantly exceeding monotherapy efficacy. This synergy manifests through enhanced G1 cell cycle arrest, reduced cyclin D1 expression, and increased caspase-mediated apoptosis [6] [8] [10].
Structurally, AZ7550 achieves dual inhibition through divergent molecular interactions. For mutant EGFR, it forms a covalent bond with Cys797 in the ATP-binding pocket via its acrylamide group—identical to osimertinib's mechanism. For IGF-1R, biochemical analyses suggest reversible, competitive ATP-site binding mediated by the pyrimidine core and hydrophobic interactions with the gatekeeper methionine. This bifunctional targeting is architecturally distinct from other dual inhibitors, as AZ7550's anilino-pyrimidine scaffold differs fundamentally from quinazoline-based EGFR/IGF-1R inhibitors in clinical development [4] [10].
Preclinical evidence confirms AZ7550's functional impact on downstream signaling nodes. In Calu-3 (wild-type EGFR) and PC9 (EGFR exon 19 deletion) models, AZ7550 suppresses phosphorylation of both EGFR (IC50=537 nM and 26 nM, respectively) and IGF-1R, subsequently inhibiting MAPK and PI3K/AKT effector pathways. This coordinated suppression is critical given that persistent AKT activation frequently underlies resistance to pure EGFR inhibitors. Importantly, AZ7550's IGF-1R activity occurs without significant glucose metabolism disruption—a common toxicity with selective IGF-1R inhibitors—validating its favorable metabolic safety profile [3] [6].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6